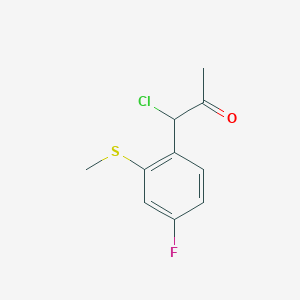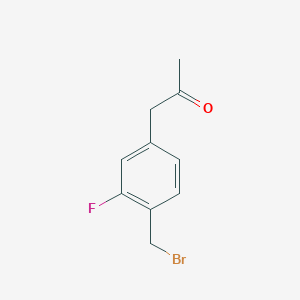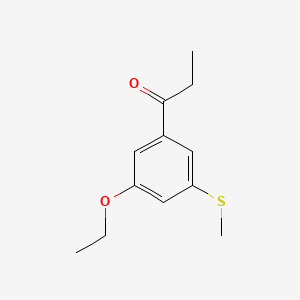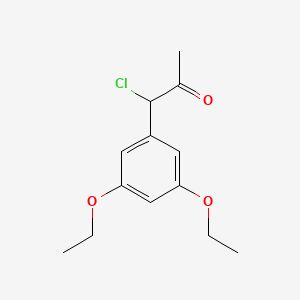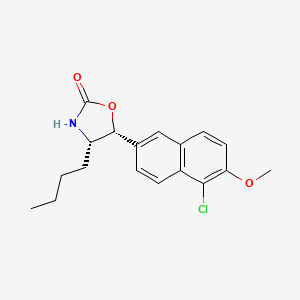
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound features a butyl group, a chloro-substituted methoxynaphthalene moiety, and an oxazolidinone ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the butyl group: This can be done via alkylation reactions.
Attachment of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the methoxy group.
Reduction: Reduction reactions could target the oxazolidinone ring or the chloro group.
Substitution: The chloro group on the naphthalene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential antibacterial properties, given the known activity of oxazolidinones.
Medicine
Medically, it could be investigated as a potential antibiotic, particularly against resistant bacterial strains.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one may offer unique properties due to its specific substituents, which could affect its potency, spectrum of activity, and pharmacokinetic properties.
特性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
(4S,5R)-4-butyl-5-(5-chloro-6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20ClNO3/c1-3-4-5-14-17(23-18(21)20-14)12-6-8-13-11(10-12)7-9-15(22-2)16(13)19/h6-10,14,17H,3-5H2,1-2H3,(H,20,21)/t14-,17+/m0/s1 |
InChIキー |
ALBYXBAFATTYHK-WMLDXEAASA-N |
異性体SMILES |
CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
正規SMILES |
CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


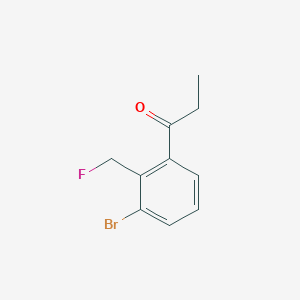
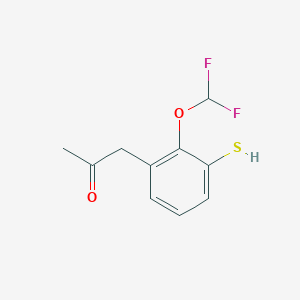

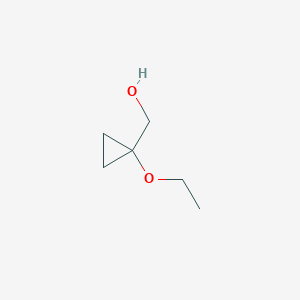
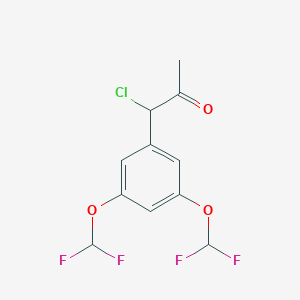

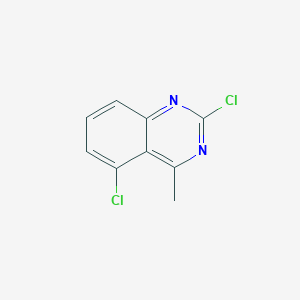

![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
